ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate
Description
Ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a benzoimidazole core substituted with a methyl group at the 1-position and an ethyl thioacetate moiety at the 2-position. This structure combines the aromatic stability of the benzimidazole ring with the reactivity of the thioether and ester functional groups. The compound is synthesized via nucleophilic substitution reactions, typically involving 2-mercaptobenzimidazole derivatives and ethyl chloroacetate under alkaline conditions . Its hydrochloride form (CAS: 299901-47-6) is also documented, highlighting its versatility in pharmaceutical applications .
The compound’s structural features make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors, antimicrobial agents, and orexin receptor antagonists . Its synthetic pathways and derivatives have been extensively characterized using techniques like IR, NMR, and X-ray crystallography .
Properties
IUPAC Name |
ethyl 2-(1-methylbenzimidazol-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-16-11(15)8-17-12-13-9-6-4-5-7-10(9)14(12)2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSPUILGWRSEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate typically involves the reaction of 1-methyl-1H-benzo[d]imidazole-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, alcohols); reaction conditionsbase (e.g., sodium hydride), organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the imidazole moiety.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or anticancer effects. Additionally, the compound may interfere with DNA synthesis and repair, contributing to its therapeutic potential.
Comparison with Similar Compounds
Ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate belongs to a broader class of benzimidazole-thioacetate derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.
Structural Variations and Substituents
Key Observations :
- Electron-Withdrawing Groups (e.g., 5-fluoro, 5-bromo) enhance electrophilicity and may improve binding to biological targets like EGFR or antimicrobial enzymes .
- Amide Derivatives (e.g., compound 15 in ) exhibit higher polarity and hydrogen-bonding capacity compared to esters, influencing solubility and receptor interactions.
- Methyl vs.
Physicochemical Properties
Key Observations :
- The ethyl ester group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Halogenated derivatives (e.g., 5-fluoro, 5-bromo) introduce distinct spectroscopic signatures and may enhance bioactivity via halogen bonding .
Key Observations :
Biological Activity
Ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate is an imidazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₄N₂O₂S
- CAS Number : 313262-54-3
- Molecular Weight : 250.32 g/mol
The compound features a thioether linkage and an ester functional group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction. The process can be summarized as follows:
- Reactants : 1-methyl-1H-benzo[d]imidazole-2-thiol and ethyl bromoacetate.
- Conditions : The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).
- Purification : The product is purified using column chromatography.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. Its efficacy against various bacterial and fungal strains has been evaluated using Minimum Inhibitory Concentration (MIC) assays.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
The compound showed potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies assessed its effects on several cancer cell lines, including MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). Notable findings include:
- Compounds derived from this compound exhibited IC50 values ranging from 5 to 20 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| NCI-H460 | 15 |
| SF-268 | 12 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Metal Ion Binding : The imidazole moiety can chelate metal ions, disrupting enzyme function.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
- DNA Interaction : It may interfere with DNA synthesis and repair mechanisms, enhancing its anticancer properties .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Antimicrobial Efficacy :
- Evaluation of Antitumor Activity :
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions (e.g., methyl and thioether groups) and confirm aromatic proton environments .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (C₁₁H₁₂N₂O₂S, MW 236.29 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves bond lengths/angles (e.g., planar benzimidazole ring with dihedral angles <1° between rings) and hydrogen-bonding networks in crystalline forms .
How can reaction conditions be optimized to improve synthetic yield and selectivity?
Advanced
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups, improving substitution efficiency .
- Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates reactions in biphasic systems .
- Temperature Control: Reflux (70–80°C) balances reaction rate and side-product formation .
Yield improvements (from ~60% to >85%) are tracked via HPLC with UV detection (λ = 254 nm) .
How do structural modifications (e.g., substituent variations) influence biological activity?
Q. Advanced
- Methyl Group (N1-position): Enhances lipophilicity, improving membrane permeability in antimicrobial assays (MIC reduced by 50% vs. non-methyl analogs) .
- Thioether Linkage: Critical for enzyme inhibition (e.g., bacterial dihydrofolate reductase) via sulfur-mediated hydrogen bonding .
- Ester Group (Ethyl vs. Methyl): Ethyl esters exhibit prolonged plasma half-life in pharmacokinetic studies compared to methyl derivatives .
SAR studies use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .
How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity) be resolved?
Q. Advanced
- Dose-Response Profiling: Distinguish selective antimicrobial activity (IC₅₀ = 5–10 µM) from nonspecific cytotoxicity (IC₅₀ > 50 µM) using MTT assays on mammalian cell lines .
- Enzyme-Specific Assays: Test inhibition of bacterial FabI vs. human kinases to identify off-target effects .
- Computational Toxicity Prediction: Tools like ProTox-II flag pan-assay interference compounds (PAINS) early .
What computational methods predict target interactions and mechanism of action?
Q. Advanced
- Molecular Dynamics (MD) Simulations: Reveal stable binding poses with DNA gyrase (e.g., ΔG = −9.2 kcal/mol) over 100 ns trajectories .
- Pharmacophore Modeling: Identifies essential features (e.g., aromatic rings, hydrogen-bond acceptors) for antimicrobial activity .
- QSAR Studies: Linear regression models (R² > 0.8) correlate logP values with biofilm inhibition .
How does the compound’s structure-activity relationship (SAR) differ between antimicrobial and anticancer applications?
Q. Advanced
- Antimicrobial SAR: Requires a free thioether for disrupting bacterial membrane integrity (e.g., >90% inhibition of S. aureus at 10 µM) .
- Anticancer SAR: Bulky aryl groups (e.g., p-tolyl) enhance topoisomerase II inhibition (IC₅₀ = 2.5 µM in MCF-7 cells) by intercalating DNA .
- Dual-Activity Optimization: Hybrid derivatives (e.g., imidazole-thiazole hybrids) balance both activities via fragment-based design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
